Dihydro Fenofibrate

概要

説明

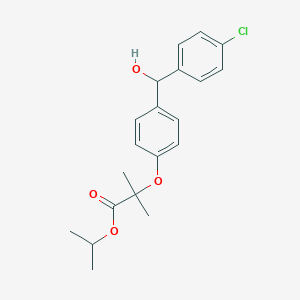

Dihydro Fenofibrate, also known as 2-[4-[(4-Chlorophenyl)hydroxymethyl]phenoxy]-2-methylpropanoic Acid 1-Methylethyl Ester, is a derivative of Fenofibrate. Fenofibrate is a third-generation fibric acid derivative used primarily to treat abnormal blood lipid levels. It is known for its ability to reduce elevated low-density lipoprotein cholesterol, total cholesterol, triglycerides, and apolipoprotein B, while increasing high-density lipoprotein cholesterol .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Dihydro Fenofibrate involves the esterification of 2-[4-[(4-Chlorophenyl)hydroxymethyl]phenoxy]-2-methylpropanoic acid with isopropanol. The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is purified through crystallization and filtration techniques .

化学反応の分析

Types of Reactions

Dihydro Fenofibrate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it back to its alcohol form.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or amides.

科学的研究の応用

Dihydro Fenofibrate has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.

Biology: Studied for its effects on lipid metabolism and potential therapeutic applications in metabolic disorders.

Medicine: Investigated for its potential use in treating hyperlipidemia and related cardiovascular diseases.

Industry: Used in the formulation of pharmaceutical products aimed at managing cholesterol levels.

作用機序

Dihydro Fenofibrate exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to increased lipolysis and the activation of lipoprotein lipase, which reduces apoprotein C-III levels. PPARα is a nuclear receptor that alters lipid, glucose, and amino acid homeostasis. Activation of PPARα also leads to the transcription of genes involved in lipid metabolism, thereby reducing triglyceride levels and increasing high-density lipoprotein cholesterol .

類似化合物との比較

Similar Compounds

Fenofibrate: The parent compound, used widely for treating dyslipidemia.

Gemfibrozil: Another fibric acid derivative used to reduce triglyceride levels.

Clofibrate: An older fibric acid derivative with similar lipid-lowering effects

Uniqueness

Dihydro Fenofibrate is unique due to its enhanced solubility and bioavailability compared to Fenofibrate. This makes it more effective in reducing lipid levels and improving patient outcomes in hyperlipidemia treatment .

生物活性

Dihydro Fenofibrate, a derivative of fenofibrate, is primarily known for its role in lipid metabolism and its therapeutic potential in various medical conditions, including hyperlipidemia and cardiovascular diseases. This article will explore the biological activity of this compound, summarizing its mechanisms of action, effects on lipid profiles, potential therapeutic applications, and relevant case studies.

This compound functions as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. This activation leads to several biological effects:

- Lipid Metabolism : It enhances lipolysis and increases the activity of lipoprotein lipase while decreasing apoprotein C-III levels, which collectively contribute to reduced triglyceride levels and increased high-density lipoprotein (HDL) cholesterol levels .

- Anti-inflammatory Effects : this compound has been shown to reduce inflammatory markers such as C-reactive protein (CRP), indicating its potential in managing inflammatory conditions .

- Cell Cycle Regulation : Research indicates that this compound can induce cell cycle arrest in various cancer cell lines, suggesting a role in cancer therapy through apoptosis induction and inhibition of cell proliferation .

Effects on Lipid Profiles

This compound significantly impacts lipid profiles in patients with dyslipidemia. A recent study demonstrated that treatment with fenofibrate resulted in:

| Lipid Parameter | Baseline Levels | Post-Treatment Levels | Reduction (%) |

|---|---|---|---|

| Triglycerides (TG) | 3.6 ± 1.5 mmol/L | 1.7 ± 0.58 mmol/L | 50.1 |

| Low-Density Lipoprotein (LDL) | Elevated | Reduced by 25.5% | 24.7 |

| Non-HDL Cholesterol | Elevated | Reduced by 33.7% | Significant |

| C-reactive Protein (CRP) | High | Reduced by 39% | Significant |

These findings underscore the efficacy of this compound in lowering triglycerides and LDL cholesterol while improving HDL levels, making it a valuable agent in treating hyperlipidemia .

Cardiovascular Disease

This compound has been evaluated for its cardiovascular benefits, particularly in patients with type 2 diabetes and metabolic syndrome. The Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) study highlighted a significant reduction in non-fatal myocardial infarction rates among participants treated with fenofibrate compared to placebo .

Cancer Therapy

The compound has shown promise as an anticancer agent through various mechanisms:

- In breast cancer cell lines, this compound induced apoptosis and cell cycle arrest by modulating key proteins involved in these processes .

- It inhibited the proliferation of glioma cells through the downregulation of critical signaling pathways .

Case Studies

Several studies illustrate the clinical efficacy of this compound:

- FIELD Study : Involving nearly 10,000 participants with type 2 diabetes, this study found that fenofibrate significantly reduced the incidence of non-fatal myocardial infarctions by 24% compared to placebo .

- Primary Biliary Cholangitis (PBC) : A retrospective analysis indicated that patients receiving additional fenofibrate therapy alongside ursodeoxycholic acid showed a higher normalization rate of alkaline phosphatase levels compared to those on monotherapy .

- Cancer Cell Lines : In vitro studies demonstrated that this compound could effectively inhibit proliferation and induce apoptosis across various cancer types, including breast and glioma cancers .

特性

IUPAC Name |

propan-2-yl 2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13,18,22H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUAWSFKKGMCGEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20632968 | |

| Record name | Propan-2-yl 2-{4-[(4-chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20632968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61001-99-8 | |

| Record name | Propan-2-yl 2-{4-[(4-chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20632968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。